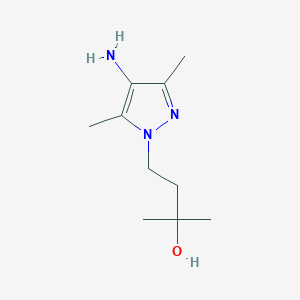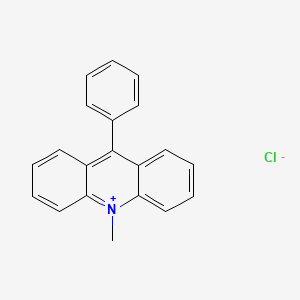
(R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of oxo acids It is characterized by the presence of a tert-butoxy group, a fluorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 3-fluorobenzene, which can be coupled with the intermediate formed in the previous step using a palladium-catalyzed cross-coupling reaction.
Formation of the oxobutanoic acid moiety: This can be achieved through the oxidation of a suitable precursor, such as a butanol derivative, using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of ®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the oxo group can yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution reactions: Palladium catalysts for cross-coupling reactions.
Major Products:
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may be used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the oxobutanoic acid moiety may participate in hydrogen bonding or other interactions. The compound’s effects are mediated through the modulation of specific biochemical pathways, which can lead to changes in cellular function or signaling.
Comparison with Similar Compounds
®-4-(Tert-butoxy)-2-(3-chlorophenyl)-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
®-4-(Tert-butoxy)-2-(3-bromophenyl)-4-oxobutanoic acid: Similar structure but with a bromine atom instead of a fluorine atom.
®-4-(Tert-butoxy)-2-(3-methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in ®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C14H17FO4 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI Key |
YJRHVBGTYHMJJV-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)



![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)




